Cas no 15291-77-7 (Ginkgolide B)
Ginkgolide B Chemical and Physical Properties
Names and Identifiers
-
- ginkgolide B from ginkgo leaves
- 7-DEOXYGINKGOLIDE C
- BN 52021
- GINKGOLIDE B
- (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR)-3-(1,1-Dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-9H-1,7a-(epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]
- cyclopenta[1,2-d]furan-5,9,12(4H)-trione
- ginkgolide b from ginkgo biloba leaves
- GinkgolideA,1-hydroxy-, (1β)-
- BN-52021
- Ginkgolide B (BN 52021)
- GINKGOLIDE B(AS)
- GINKGOLIDE B(P) (AHP Verified) PrintBack
- Ginkgolide B
- 3-tert-butyl hexahydro-4,-7b-11 hydroxy-8-methyl
- Ginkgolide?B
- Ginkgolide-B
- GinkgolideA, 1-hydroxy-, (1b)- (8CI)
- 5H-Dicyclopenta[b,c]furan-3,5a(6H)-diacetic acid, 6-tert-butyl-3a-carboxyhexahydro-a5a,1,2,3,5,8-hexahydroxy-a3-methyl-, tri-g-lactone (8CI)
- 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione,3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, [1R-(1a,3b,3aS*,4b,6aa,7aa,7ba,8a,10aa,11b,11aR*)]-
- BN 52051
- BN52021
- s1343
- BN0224
- (1R,3R,6R,8S,10R,12S,13S,16S,17R)-8-Tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacy
- Ginkolide B
- Gingko lactone
- ginkgolide B;
- Ginklide B
- Gink;lide B
- 1-Hydroxy-(1beta)-Ginkgolide A
- BCP25992
- NSC110257
- PDSP1_000734
- PDSP2_000724
- tert-butyl-trihydroxy-methyl-[?]trione
- 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylicacid
- L000993
- Ginkgolide B
-
- MDL: MFCD05662347
- Inchi: 1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17?,18?,19-,20?/m1/s1
- InChI Key: SQOJOAFXDQDRGF-MAGGBRLHSA-N
- SMILES: O[C@H]1[C@]2([H])OC([C@@H](C)[C@]2(O)C23C(=O)O[C@@]4([H])C12C1([C@H](C(O[C@@]1([H])O3)=O)O)[C@@H](C4)C(C)(C)C)=O
Computed Properties
- Exact Mass: 424.13700
- Monoisotopic Mass: 424.13694696 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 30
- Rotatable Bond Count: 1
- Complexity: 925
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- Molecular Weight: 424.4
- XLogP3: -0.4
- Topological Polar Surface Area: 149
Experimental Properties
- Color/Form: Powder
- Density: 1.6400
- Melting Point: 280°C
- Boiling Point: 762.4℃/760mmHg
- PSA: 148.82000
- LogP: -1.36950
- λmax: 219(EtOH)(lit.)
- Merck: 4426
- Solubility: Not determined
Ginkgolide B Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- RTECS:KC9949000
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ginkgolide B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0784-10mM*1mLinDMSO |
Ginkgolide B |
15291-77-7 | ≥98.0% | 10mM*1mLinDMSO |
¥770 | 2023-07-26 | |
| MedChemExpress | HY-N0784-10mg |
Ginkgolide B |
15291-77-7 | ≥98.0% | 10mg |
¥360 | 2022-06-06 | |
| MedChemExpress | HY-N0784-50mg |
Ginkgolide B |
15291-77-7 | 99.96% | 50mg |
¥1200 | 2024-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G101969-50mg |
Ginkgolide B |
15291-77-7 | ,≥99% | 50mg |
¥478.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G101969-20mg |
Ginkgolide B |
15291-77-7 | ,≥99% | 20mg |
¥200.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G101969-10mg |
Ginkgolide B |
15291-77-7 | ,≥99% | 10mg |
¥104.90 | 2023-09-02 | |
| ChemFaces | CFN99640-20mg |
Ginkgolide B |
15291-77-7 | >=98% | 20mg |
$40 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0164-20mg |
Ginkgolide B |
15291-77-7 | HPLC≥98% | 20mg |
¥360元 | 2023-09-15 | |
| DC Chemicals | DCY-020-20 mg |
Ginkgolide B |
15291-77-7 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S1343-25mg |
Ginkgolide B |
15291-77-7 | 99.86% | 25mg |
¥733.76 | 2024-10-22 |
Ginkgolide B Suppliers
Ginkgolide B Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Diterpene lactones
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene lactones Diterpene lactones
- Diterpenoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Ginkgolide B
Introduction to Ginkgolide B (CAS No. 15291-77-7) and Its Recent Research Applications
Ginkgolide B, a naturally occurring lactone derivative isolated from the leaves of the Ginkgo biloba tree, has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities. With a chemical structure characterized by a unique terpene lactone core, Ginkgolide B (CAS No. 15291-77-7) has been extensively studied for its potential therapeutic applications, particularly in neuroprotection, anti-inflammatory, and cardiovascular health. This compound belongs to the ginkgolides family, which are collectively known for their pharmacological properties and have been utilized in traditional medicine for centuries.
The chemical formula of Ginkgolide B is C₂₁H₂₈O₈, and its molecular weight is approximately 376.47 g/mol. Structurally, it consists of a bicyclic sesquiterpene lactone with a furan ring and multiple hydroxyl groups, which contribute to its high solubility in organic solvents and its ability to interact with various biological targets. The unique stereochemistry of Ginkgolide B makes it a promising candidate for drug development, as it exhibits selective binding affinity to certain enzymes and receptors.
Recent advancements in pharmacological research have highlighted the multifaceted roles of Ginkgolide B in modulating inflammatory pathways. Studies have demonstrated that Ginkgolide B can inhibit the activity of platelet-activating factor (PAF), a potent mediator of inflammation and thrombosis. By binding to the PAF receptor (PAFR), Ginkgolide B effectively reduces inflammatory responses, making it a potential therapeutic agent for conditions such as rheumatoid arthritis, asthma, and sepsis. The anti-inflammatory effects of Ginkgolide B have been further validated through preclinical studies, where it has shown significant reduction in pro-inflammatory cytokine production and leukocyte migration.
In addition to its anti-inflammatory properties, Ginkgolide B has been investigated for its neuroprotective effects. Emerging research suggests that Ginkgolide B can mitigate neurodegenerative diseases by inhibiting oxidative stress and excitotoxicity. In animal models of Alzheimer's disease and Parkinson's disease, administration of Ginkgolide B has been associated with improved cognitive function and reduced neuroinflammation. The compound's ability to cross the blood-brain barrier enhances its potential as a treatment for neurological disorders. Furthermore, studies have indicated that Ginkgolide B may exert neuroprotective effects by modulating cholinergic systems and enhancing synaptic plasticity.
The cardiovascular benefits of Ginkgolide B have also been extensively explored. Research has shown that Ginkgolide B can improve endothelial function by enhancing nitric oxide (NO) production and reducing endothelial dysfunction caused by hyperlipidemia or diabetes. Additionally, Ginkgolide B has been found to inhibit platelet aggregation and reduce thrombus formation, thereby lowering the risk of cardiovascular events such as myocardial infarction and stroke. These findings make Ginkgolide B a promising candidate for the development of novel cardiovascular therapeutics.
Recent clinical trials have begun to evaluate the efficacy of Ginkgolide B in human populations. While preliminary results are promising, further studies are needed to fully elucidate its mechanisms of action and long-term safety profile. The compound's complex structure presents challenges in drug formulation and delivery, but ongoing research efforts are focused on optimizing these aspects to enhance therapeutic efficacy.
The future prospects of Ginkgolide B in pharmaceutical applications are vast. Researchers are exploring synthetic modifications to improve its bioavailability and target specificity while maintaining its pharmacological potency. Additionally, computational modeling techniques are being employed to identify novel derivatives with enhanced therapeutic properties. As our understanding of the biological pathways regulated by Ginkgolide B continues to grow, so too will its potential applications in treating a wide range of diseases.
In conclusion, Ginkgolide B (CAS No. 15291-77-7) represents a significant advancement in natural product-based drug discovery. Its diverse biological activities, coupled with recent research findings, underscore its potential as a therapeutic agent in neurology, cardiology, and immunology. As further studies uncover new insights into its mechanisms of action, the clinical applications of Ginkgolide B are expected to expand significantly.
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